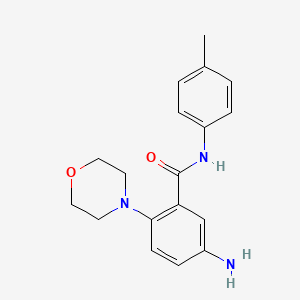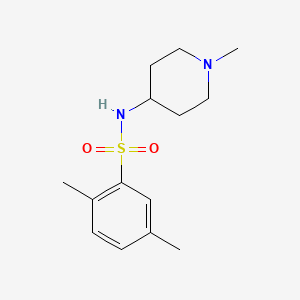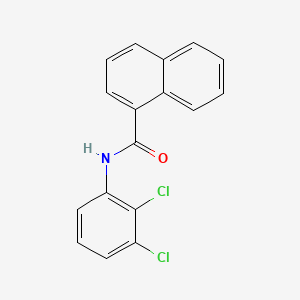
5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide, also known as KU-60019, is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. This compound belongs to the class of benzamide derivatives and has been shown to exhibit potent inhibitory activity against a specific protein kinase known as ataxia-telangiectasia mutated (ATM).
作用機序
5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide acts as a potent and selective inhibitor of the ATM protein kinase. This protein kinase plays a critical role in the DNA damage response pathway, which is responsible for repairing DNA damage that occurs in cells. By inhibiting ATM, 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide can prevent the repair of DNA damage, leading to increased cancer cell death.
Biochemical and Physiological Effects:
5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide has been shown to have a significant impact on cancer cell growth and survival. This compound can sensitize cancer cells to radiation therapy and chemotherapy, leading to increased cancer cell death. Additionally, 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide has been shown to induce cell cycle arrest, which can prevent cancer cells from dividing and growing.
実験室実験の利点と制限
One of the significant advantages of using 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide in lab experiments is its potent inhibitory activity against ATM. This compound is highly selective for ATM and does not inhibit other protein kinases, making it an ideal tool for studying the DNA damage response pathway. However, one of the limitations of using 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide is its low solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several potential future directions for research on 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide. One area of interest is the development of more potent and selective ATM inhibitors that can be used in cancer treatment. Additionally, researchers are exploring the use of 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide in combination with other cancer therapies, such as immunotherapy and targeted therapy, to improve treatment outcomes. Finally, studies are underway to investigate the potential use of 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide in other disease areas, such as neurodegenerative disorders and cardiovascular disease.
合成法
The synthesis of 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide involves a multi-step process that starts with the reaction between 4-methylbenzoyl chloride and morpholine to form 4-morpholinobenzoyl chloride. This intermediate is then reacted with 5-amino-2-nitrobenzoic acid to produce 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide.
科学的研究の応用
5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide has been extensively studied for its potential use in cancer treatment. This compound has been shown to sensitize cancer cells to radiation therapy and chemotherapy by inhibiting the ATM protein kinase. ATM is a critical regulator of the DNA damage response pathway, and its inhibition by 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide can lead to increased cancer cell death.
特性
IUPAC Name |
5-amino-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13-2-5-15(6-3-13)20-18(22)16-12-14(19)4-7-17(16)21-8-10-23-11-9-21/h2-7,12H,8-11,19H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUBTQIFCYCPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5794702.png)
![2-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5794707.png)
![1-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-5-fluoro-2-methylphenyl}ethanone](/img/structure/B5794712.png)

![N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5794722.png)

![4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5794735.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5794736.png)
![2-fluorobenzyl 4-[5-(methylthio)-1H-tetrazol-1-yl]benzoate](/img/structure/B5794738.png)
![methyl [(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5794742.png)

![5-[(4-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5794768.png)

